molecular formula C11H10Cl2N4OS B5876426 1-(3,4-dichlorophenyl)-3-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]urea

1-(3,4-dichlorophenyl)-3-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]urea

Cat. No.: B5876426
M. Wt: 317.2 g/mol
InChI Key: WOMOMBIUFNFIIE-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]urea is a urea-thiadiazole hybrid compound characterized by a urea backbone bridging a 3,4-dichlorophenyl group and a 1,3,4-thiadiazole ring substituted with an ethyl group. The 3,4-dichlorophenyl moiety introduces strong electron-withdrawing effects, which may enhance binding affinity to biological targets, while the ethyl substituent on the thiadiazole ring modulates steric and electronic properties.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N4OS/c1-2-9-16-17-11(19-9)15-10(18)14-6-3-4-7(12)8(13)5-6/h3-5H,2H2,1H3,(H2,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMOMBIUFNFIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-3-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]urea typically involves the reaction of 3,4-dichloroaniline with ethyl isothiocyanate under specific conditions to form the thiadiazole ring. The reaction conditions may include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-3-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest structural analogs differ in substituents on the aryl or thiadiazole groups. Key examples include:

Compound Name Substituents on Urea/Thiadiazole Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities
1-(3,4-Dichlorophenyl)-3-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]urea (Target Compound) 3,4-Dichlorophenyl; 5-ethyl-thiadiazole ~380.3 (calculated) Not reported Hypothesized cytokinin activity; enhanced lipophilicity due to ethyl and Cl groups
1-(4-Chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea 4-Chlorophenyl; styryl-substituted thiadiazole 356.8 >573 (decomposes) Planar structure with trans-configuration; intermolecular H-bonding; pesticidal activity
1-(3,4-Dichlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11g) 3,4-Dichlorophenyl; piperazine-linked thiazole-thiadiazole 534.2 (ESI-MS) Not reported Enhanced solubility due to piperazine; potential kinase inhibition
1-(4-Cyanophenyl)-3-(3,4-dichlorophenyl)urea (6g) 4-Cyanophenyl; 3,4-dichlorophenyl (no thiadiazole) 306.0 (ESI-MS) Not reported Simpler structure; possible herbicidal activity; lower molecular weight
6-Methyl-3-(1-((3-phenyl-5-(thiophene-2-carbonyl)-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)-2H-chromen-2-one (11f) Coumarin-thiadiazole hybrid; thiophene-carbonyl substituent Not reported 240–242 High thermal stability; fluorescence properties; potential bioimaging applications

Physicochemical Properties

  • Lipophilicity : The 3,4-dichlorophenyl group increases hydrophobicity compared to analogs with single Cl or methoxy groups (e.g., 1-(3-Methoxyphenyl)-3-(4-thiadiazolyl)urea derivatives) .
  • Melting Points : Thiadiazole derivatives with bulky substituents (e.g., coumarin-thiadiazole hybrids in ) exhibit higher melting points (>200°C) due to rigid, planar structures and intermolecular stacking . The target compound’s ethyl group may reduce melting point relative to acetyl or aromatic substituents.
  • Stability : Ethyl-substituted thiadiazoles are less prone to oxidation compared to sulfhydryl-containing analogs (e.g., N-[3-methyl-5-mercapto-1,3,4-thiadiazol-2-yl]acetamide in ), which form unstable sulfenic acids .

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